Cas no 2229166-49-6 (tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate)

Tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate is a specialized carbamate-protected intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, an imidazole ring with an amino substituent, and a phenolic hydroxyl group, making it valuable for selective deprotection and further functionalization. The Boc group enhances stability during synthetic processes, while the imidazole moiety offers potential for coordination chemistry or heterocyclic derivatization. This compound is particularly useful in the development of bioactive molecules, such as kinase inhibitors or metal-chelating agents, due to its multifunctional reactivity. Its well-defined purity and consistent performance make it a reliable building block for advanced medicinal chemistry applications.
tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate structure
2229166-49-6 structure
商品名:tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate
CAS番号:2229166-49-6
MF:C14H18N4O3
メガワット:290.317722797394
CID:6000305
PubChem ID:165966372

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate
    • tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
    • EN300-1900304
    • 2229166-49-6
    • インチ: 1S/C14H18N4O3/c1-14(2,3)21-13(20)17-8-4-5-9(11(19)6-8)10-7-16-12(15)18-10/h4-7,19H,1-3H3,(H,17,20)(H3,15,16,18)
    • InChIKey: JPFRZFZVANHDET-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=C(C=1)O)C1=CN=C(N)N1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 290.13789045g/mol
  • どういたいしつりょう: 290.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 113Ų

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900304-2.5g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
2.5g
$3025.0 2023-09-18
Enamine
EN300-1900304-1.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
1g
$1543.0 2023-05-23
Enamine
EN300-1900304-10.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
10g
$6635.0 2023-05-23
Enamine
EN300-1900304-0.05g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
0.05g
$1296.0 2023-09-18
Enamine
EN300-1900304-1g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
1g
$1543.0 2023-09-18
Enamine
EN300-1900304-0.5g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
0.5g
$1482.0 2023-09-18
Enamine
EN300-1900304-5.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
5g
$4475.0 2023-05-23
Enamine
EN300-1900304-0.25g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
0.25g
$1420.0 2023-09-18
Enamine
EN300-1900304-0.1g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
0.1g
$1357.0 2023-09-18
Enamine
EN300-1900304-5g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenyl]carbamate
2229166-49-6
5g
$4475.0 2023-09-18

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate 関連文献

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamateに関する追加情報

Research Brief on tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate (CAS: 2229166-49-6)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate (CAS: 2229166-49-6) as a promising scaffold for drug discovery. This compound, characterized by its unique imidazole and carbamate functionalities, has garnered attention for its potential applications in targeting various biological pathways, including inflammation, oncology, and infectious diseases. The following brief synthesizes the latest research findings and developments related to this compound.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate derivatives. The study demonstrated that modifications at the imidazole and carbamate moieties significantly influenced the compound's binding affinity to target proteins, particularly in the context of kinase inhibition. The lead compound exhibited nanomolar potency against specific kinases implicated in cancer progression, suggesting its potential as a therapeutic agent.

Another pivotal study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the compound's role in modulating inflammatory responses. The researchers utilized a combination of in vitro and in vivo models to assess the efficacy of tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate in suppressing pro-inflammatory cytokines. The results indicated a dose-dependent reduction in cytokine levels, with minimal cytotoxicity, positioning the compound as a candidate for anti-inflammatory drug development.

From a synthetic chemistry perspective, a 2024 report in Organic Process Research & Development detailed an optimized large-scale synthesis route for tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate. The report emphasized the use of green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance yield and reduce environmental impact. This advancement is critical for facilitating the compound's transition from laboratory-scale research to industrial production.

In summary, tert-butyl N-4-(2-amino-1H-imidazol-5-yl)-3-hydroxyphenylcarbamate (CAS: 2229166-49-6) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Ongoing research continues to uncover its mechanistic insights and therapeutic potential, making it a compound of significant interest in the chemical biology and medicinal chemistry communities.

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